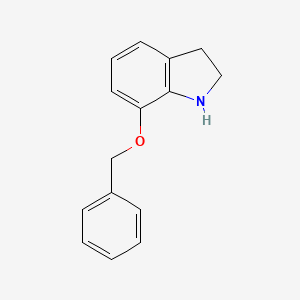
7-(Benzyloxy)indoline
描述
7-(Benzyloxy)indoline , also known as 7-Benzyloxy-1H-indole , is a heterocyclic organic compound. Its chemical structure consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic system. The indoline moiety exhibits aromatic and weakly basic properties. Due to its unique structure, it has garnered interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of 7-(Benzyloxy)indoline involves various methods. One notable approach is the reaction of 2-alkynylanilines with isocyanates, leading to the formation of 2-alkynyl urea intermediates. These intermediates undergo a 5-endo-dig cyclization under suitable conditions (e.g., PdCl2, THF, and elevated temperature), yielding the desired indoline products .
Molecular Structure Analysis
The molecular structure of 7-(Benzyloxy)indoline comprises a benzene ring fused with a five-membered nitrogenous ring. The benzene ring interacts hydrophobically with amino acid residues in proteins, while the NH group serves as both a hydrogen bond donor and acceptor. The non-coplanar arrangement of the two rings enhances the physicochemical properties of indoline compounds, improving water solubility and reducing lipid solubility .
未来方向
The indoline scaffold continues to attract attention in drug discovery. Future research should explore novel derivatives, optimize pharmacological properties, and investigate their potential in various therapeutic areas. Additionally, understanding the structure-activity relationships of indoline-based compounds will guide further development .
属性
IUPAC Name |
7-phenylmethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDYUMKWGMYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564696 | |
| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191730-78-6 | |
| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

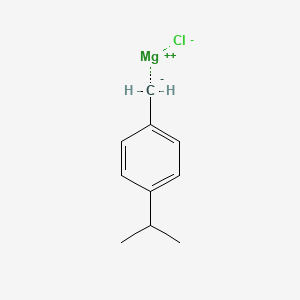
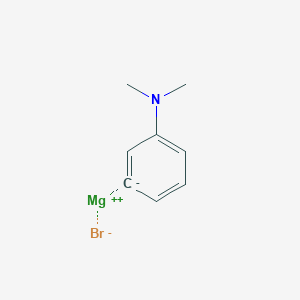
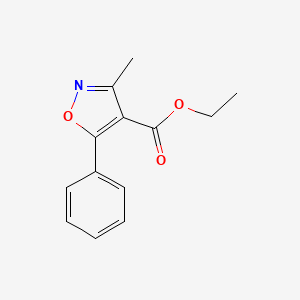
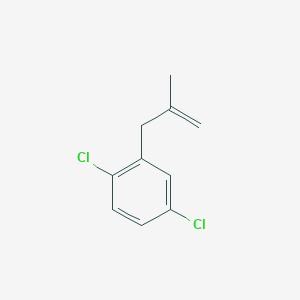
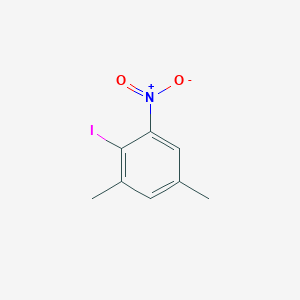
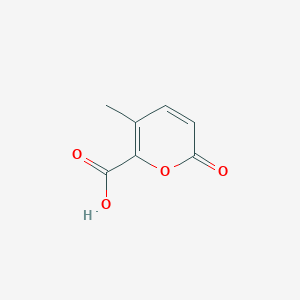
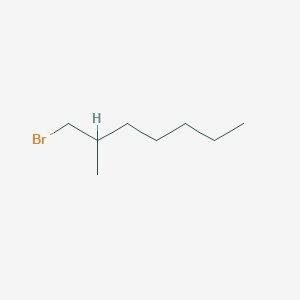
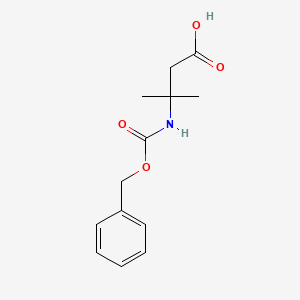
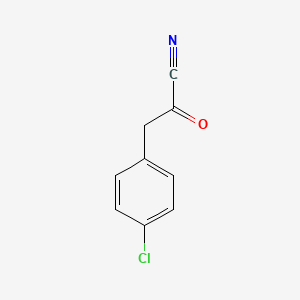

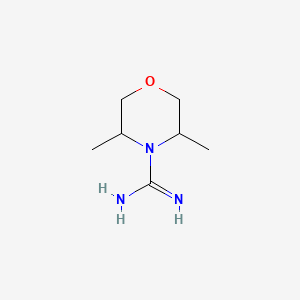
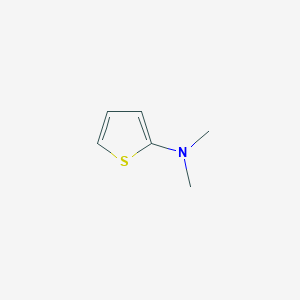
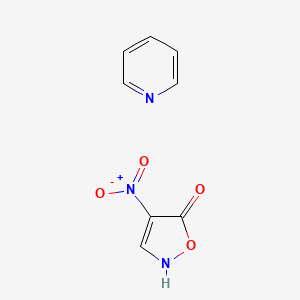
![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)